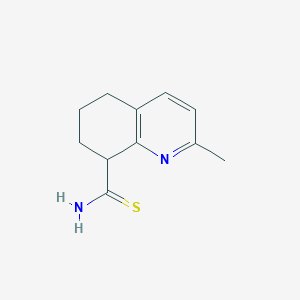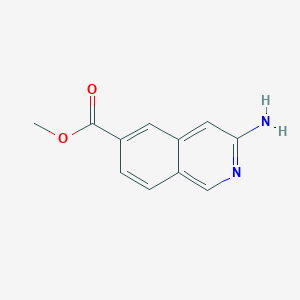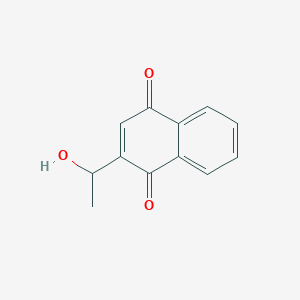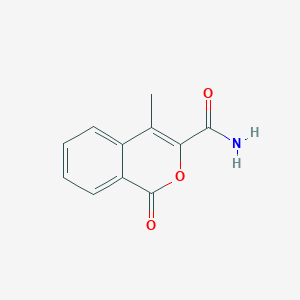![molecular formula C12H12N2O B11899318 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-93-8](/img/structure/B11899318.png)
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process . This method is efficient and concise, providing a high yield of the desired product.
Analyse Des Réactions Chimiques
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline derivatives .
Applications De Recherche Scientifique
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors. For example, derivatives of this compound have been found to exhibit potent inhibitory activity against fibroblast growth factor receptors, making them potential candidates for cancer therapy .
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFR signaling, the compound can effectively block the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3, while 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones have been synthesized for their potential use as caspase-3 inhibitors .
Propriétés
Numéro CAS |
88263-93-8 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)11-9(12(14)15)6-7-13-11/h2-5,13H,6-7H2,1H3 |
Clé InChI |
PNEPMUAPBNOTGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)

![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)




![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)



![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11899304.png)
